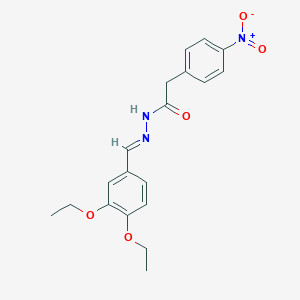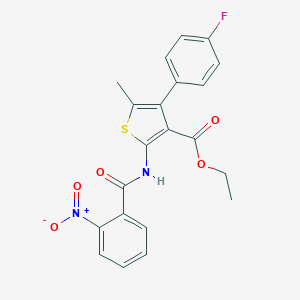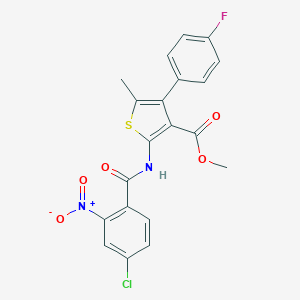![molecular formula C19H19N3O6 B450739 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE](/img/structure/B450739.png)
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a benzyl acetate core with multiple functional groups, including a methoxy group, a nitrophenyl group, and a hydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 4-methyl-3-nitrobenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxy-5-formylbenzyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups in place of the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-5-[(Z)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Lacks the nitro group, which may result in different reactivity and biological activity.
2-methoxy-5-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Similar structure but without the methyl group, potentially affecting its chemical properties.
Uniqueness
The presence of both the nitro and methyl groups in 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for further research and development.
Eigenschaften
Molekularformel |
C19H19N3O6 |
|---|---|
Molekulargewicht |
385.4g/mol |
IUPAC-Name |
[2-methoxy-5-[(Z)-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methyl acetate |
InChI |
InChI=1S/C19H19N3O6/c1-12-4-6-15(9-17(12)22(25)26)19(24)21-20-10-14-5-7-18(27-3)16(8-14)11-28-13(2)23/h4-10H,11H2,1-3H3,(H,21,24)/b20-10- |
InChI-Schlüssel |
RYLOHFPADSSFAT-JMIUGGIZSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
SMILES |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)
![Methyl 4-(3-bromophenyl)-2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450658.png)
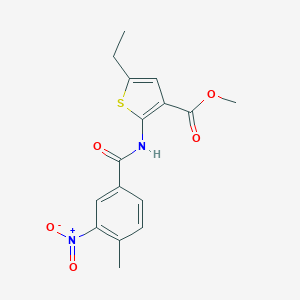
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B450660.png)
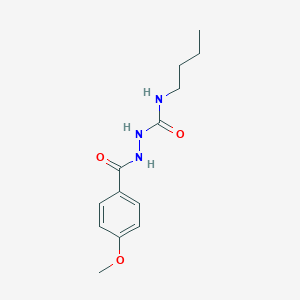
![(2-bromo-4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-6-ethoxyphenoxy)acetonitrile](/img/structure/B450663.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B450664.png)
![4-[(4-ethylphenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B450665.png)
![Methyl 5-isopropyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450666.png)
![N-[4-(N-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B450668.png)
